Technical Guide: Molecular Weight and Formula of Piperazine Benzenesulfonamide Derivatives
Technical Guide: Molecular Weight and Formula of Piperazine Benzenesulfonamide Derivatives
This guide serves as a technical blueprint for the design, synthesis, and characterization of piperazine benzenesulfonamide derivatives. It moves beyond simple data listing to explore the structural logic, synthetic causality, and physicochemical validation required for high-impact medicinal chemistry.
Executive Summary: The Scaffold Advantage
The piperazine benzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry, merging the hydrophilic, pH-responsive nature of the piperazine ring with the pharmacophoric sulfonamide group. This combination is critical for targeting metalloenzymes (e.g., Carbonic Anhydrases), modulating G-protein coupled receptors (GPCRs), and disrupting tubulin polymerization.
Understanding the molecular weight (MW) and formula of these derivatives is not merely an administrative task; it is the primary filter for Lipinski’s Rule of Five (Ro5) compliance, influencing oral bioavailability, blood-brain barrier (BBB) permeation, and solubility profiles.
Chemical Space & Molecular Properties[1][2]
The Core Scaffold
The fundamental unit is 1-(benzenesulfonyl)piperazine .[1]
-
Molecular Formula:
-
Molecular Weight: 226.30 g/mol [1]
-
LogP (Calculated): ~0.4 (Highly water-soluble, low membrane permeability without substitution).
Derivative Classes and Mass Shifts
Modifications typically occur at two vectors:
-
Sulfonamide Ring (
): Modulates electronic properties (e.g., electron-withdrawing groups enhance acidity of the sulfonamide NH if present, or lipophilicity). -
Piperazine
( ): The primary vector for increasing molecular complexity and target specificity.
Table 1: Physicochemical Profiles of Key Derivatives Data synthesized from high-impact medicinal chemistry campaigns (See References).
| Derivative Class | Substituent ( | Molecular Formula | Molecular Weight ( g/mol ) | Primary Biological Target |
| Core Scaffold | H / H | 226.30 | General Intermediate | |
| Antimicrobial | 2,4-dinitro / Benzofuran-linker | 601.59 | M. tuberculosis (H37Rv) | |
| Anticancer | 4-methoxy / Benzyl | 346.44 | Tubulin Polymerization | |
| CA Inhibitor | 4-sulfamoyl / Hydroxyimine | 345.39 | Carbonic Anhydrase IX/XII | |
| Neuroactive | H / 4-(Methylsulfonyl)benzyl | 256.34 | Sigma Receptors | |
| Hybrid | 2-nitro / Benzhydryl | 474.04 | Calcium Channels ( |
Analytic Insight: Note the jump from the core (226 Da) to the bioactive hybrids (474–601 Da). Many potent derivatives push the upper limit of Lipinski’s rule (MW < 500), necessitating careful monitoring of Polar Surface Area (PSA) to maintain cell permeability.
Synthesis & Validation Protocols
Mechanistic Synthesis Workflow
The synthesis relies on a nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur of the benzenesulfonyl chloride.
Critical Control Point: The reaction is exothermic and generates HCl. An acid scavenger (base) is strictly required to prevent the protonation of the unreacted piperazine, which would deactivate it as a nucleophile.
Protocol: General Synthesis of N-Substituted Sulfonamides
-
Reagents: Substituted piperazine (1.0 eq), Arylsulfonyl chloride (1.1 eq), Triethylamine (
) or DIPEA (2.0 eq). -
Solvent: Anhydrous Dichloromethane (DCM) or THF. Why? To prevent hydrolysis of the sulfonyl chloride.
-
Procedure:
-
Dissolve piperazine derivative in DCM at 0°C (Ice bath controls exotherm).
-
Add base (
). -
Add sulfonyl chloride dropwise over 20 mins.
-
Warm to Room Temperature (RT) and stir for 4–6 hours.
-
-
Work-up: Wash with
(removes acidic byproducts) and Brine. Dry over . -
Purification: Recrystallization (EtOH) or Column Chromatography (Hexane:EtOAc).
Visualization: Synthetic Pathway
Figure 1: Nucleophilic substitution pathway for sulfonamide formation. The base is critical for driving equilibrium forward.
Characterization & Self-Validating Logic
To ensure the molecular formula and weight are correct, a multi-modal approach is required. A single method is insufficient for high-integrity research.
Proton NMR ( NMR) Validation
-
Diagnostic Signal: The piperazine ring protons appear as two distinct triplets (or broad singlets) around
2.9–3.2 ppm. -
Shift Logic: Upon sulfonylation, the protons adjacent to the sulfonamide nitrogen shift downfield (deshielded by the
group) compared to the free amine. -
Aromatic Region: The benzenesulfonyl moiety typically shows a doublet (ortho-protons) around
7.7–7.9 ppm.
Mass Spectrometry (MS) Logic
-
Technique: ESI-MS (Electrospray Ionization) in Positive Mode (
). -
Isotope Pattern: Sulfur (
) has a significant isotope (~4.2%). A properly synthesized sulfonamide will show a distinct peak at ~4-5% intensity of the parent peak. Absence of this pattern indicates loss of the sulfur moiety.
Elemental Analysis (CHNOS)
For publication-quality purity (>95%), the experimental percentages of C, H, N, and S must be within 0.4% of the calculated theoretical values derived from the molecular formula.
Structure-Activity Relationship (SAR) Visualization[2]
The molecular weight of these derivatives directly correlates with their biological utility. The diagram below illustrates the decision matrix for optimizing these compounds.
Figure 2: SAR Decision Matrix. Balancing Molecular Weight against target localization (extracellular enzyme vs. intracellular pathogen).
References
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Available at: [Link]
-
Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. PMC. Available at: [Link]
-
1-(Benzenesulfonyl)piperazine | C10H14N2O2S. PubChem.[1] Available at: [Link]
-
Design and characterisation of piperazine-benzofuran integrated dinitrobenzenesulfonamide as Mycobacterium tuberculosis H37Rv strain inhibitors. Taylor & Francis Online. Available at: [Link]
